5'-Deoxy-5'-methylaminothymidine
Description
5'-Deoxy-5'-methylaminothymidine is a thymidine analog characterized by the replacement of the 5'-hydroxyl group with a methylamino (-NHCH₃) moiety.
Properties
Molecular Formula |
C11H17N3O4 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O4/c1-6-5-14(11(17)13-10(6)16)9-3-7(15)8(18-9)4-12-2/h5,7-9,12,15H,3-4H2,1-2H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
InChI Key |
SMLUVDLCTDSENP-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
5'-Deoxy-5'-methylthioadenosine (MTA)
- Structure: Features a 5'-methylthio (-SCH₃) group instead of methylamino.
- Biological Role: A byproduct of polyamine biosynthesis, metabolized by 5'-methylthioadenosine phosphorylase (MTAPase). Acts as a sulfur donor in thiamine biosynthesis .
- Key Differences: The methylthio group participates in sulfur metabolism, whereas the methylamino group may engage in hydrogen bonding or electrostatic interactions. MTA is enzymatically cleaved by MTAPase, whereas 5'-methylaminothymidine’s metabolic fate remains underexplored.
5'-Deoxy-5'-methylenephosphonate Thymidine
- Structure : Contains a methylenephosphonate (-CH₂-PO₃H₂) group at the 5' position.
- Properties :
5'-Deoxy-5-fluorouridine
5'-Amino-5'-C-methyl Adenosine Derivatives
- Structure: Combines a 5'-amino (-NH₂) group with a 5'-C-methyl substitution.
- Activity : Enhances DOT1L (histone methyltransferase) inhibition, suggesting steric and electronic effects improve target binding .
- Relevance : Highlights the importance of substituent size and charge in modulating biological activity, which may extend to thymidine analogs.
5-Alkylamino-5-deoxythymidine Analogs
- Synthesis: Prepared via alkylation reactions, demonstrating synthetic accessibility for 5'-amino derivatives .
- Potential Applications: Alkylamino groups (e.g., methylamino) could improve solubility or membrane permeability compared to bulkier substituents.
Data Table: Key Comparative Features
Research Findings and Implications
Metabolic Stability: Phosphonate-modified analogs exhibit superior resistance to enzymatic degradation compared to methylamino or methylthio derivatives .
Biological Activity: Charge density (e.g., phosphonate’s negative charge) is critical for interactions with proteins like Ago-2 in RNA interference . Methylamino’s basicity may enhance binding to enzymes requiring hydrogen-bond donors, as seen in DOT1L inhibitors .
Synthetic Feasibility: Alkylamino derivatives (e.g., 5'-methylaminothymidine) are synthetically accessible via straightforward alkylation, enabling scalable production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
